molecular formula C9H7NO3 B14011707 Methyl 3-cyano-2-hydroxybenzoate

Methyl 3-cyano-2-hydroxybenzoate

Cat. No.: B14011707
M. Wt: 177.16 g/mol
InChI Key: OGUVCDYBQZPTJQ-UHFFFAOYSA-N
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Description

Methyl 3-cyano-2-hydroxybenzoate is an organic compound with the molecular formula C9H7NO3 It is a derivative of benzoic acid and is characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl 3-cyano-2-hydroxybenzoate typically involves the esterification of 3-cyano-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. One common method involves the use of sulfuric acid as a catalyst, where the reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-2-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-cyano-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 3-cyano-2-hydroxybenzoate and its derivatives involves interactions with specific molecular targets and pathways. For instance, the cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-cyano-2-hydroxybenzoate is unique due to the specific positioning of the cyano and hydroxyl groups, which can influence its reactivity and interactions with other molecules. This unique structure allows for distinct chemical and biological properties compared to its isomers and other related compounds .

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

methyl 3-cyano-2-hydroxybenzoate

InChI

InChI=1S/C9H7NO3/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4,11H,1H3

InChI Key

OGUVCDYBQZPTJQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1O)C#N

Origin of Product

United States

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